molecular formula C13H9Cl2NOS B11815808 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide

Cat. No.: B11815808
M. Wt: 298.2 g/mol
InChI Key: UFQCUAKNKIHALM-UHFFFAOYSA-N
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Description

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is a chemical compound with the molecular formula C13H9Cl2NOS. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group substituted with chlorine and a sulfanyl group attached to a chlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized products include sulfoxides and sulfones.

    Reduction: Reduced products include thiols and amines.

Scientific Research Applications

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and sulfanyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H9Cl2NOS

Molecular Weight

298.2 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H9Cl2NOS/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H2,16,17)

InChI Key

UFQCUAKNKIHALM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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